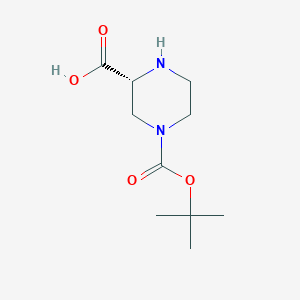

(r)-1-Boc-piperazine-3-carboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYAXQJXMBETAT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424916 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-11-3 | |

| Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-Piperazine-2-carboxylic acid, N4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Asymmetric Synthetic Methodologies for R 1 Boc Piperazine 3 Carboxylic Acid

Stereoselective Construction of the Piperazine (B1678402) Ring System

Building the piperazine core with a predefined stereocenter at the C3 position is a highly efficient strategy that avoids the loss of 50% of the material inherent in classical resolutions. This can be accomplished through various asymmetric techniques, including the use of chiral auxiliaries, asymmetric catalysis by organo- or metal-based catalysts, and enzymatic transformations.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliary-mediated synthesis is a robust and well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is set, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the use of amino alcohols as chiral auxiliaries. For instance, pseudoephedrine can serve as a versatile chiral auxiliary for the diastereoselective alkylation of glycine enolates, which can be further elaborated into α-amino acids and their derivatives. harvard.edu A similar principle can be applied to piperazine synthesis, where an acyclic precursor attached to the auxiliary undergoes cyclization with high diastereoselectivity. Another example involves the use of (R)-(–)-phenylglycinol to guide the construction of a 2-oxopiperazine intermediate. nih.gov Diastereoselective modification of this intermediate, such as alkylation, followed by reduction and removal of the auxiliary, can afford the desired chiral piperazine core. nih.gov The effectiveness of this method relies on the high diastereoselectivity of the key bond-forming step and the ease of auxiliary removal without racemization.

| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Excess (d.e.) | Advantages |

|---|---|---|---|

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | >95% | High diastereoselectivity, reliable, auxiliary is often recoverable. harvard.edu |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | >98% | Excellent stereocontrol, well-understood mechanism. |

| (R)-(-)-Phenylglycinol | Diastereoselective Cyclization/Addition | >90% | Effective for constructing heterocyclic systems. nih.gov |

| SAMP/RAMP | Asymmetric Alkylation of Carbonyls | >95% | High yields and enantioselectivities for α-alkylation. |

Organocatalytic and Metal-Catalyzed Asymmetric Synthesis Routes

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Metal-Catalyzed Synthesis: Transition metal catalysis provides a powerful toolkit for constructing complex molecules with high stereocontrol. Palladium-catalyzed reactions, for example, are widely used for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org A potential route to (R)-1-Boc-piperazine-3-carboxylic acid could involve the asymmetric hydrogenation of a dehydropiperazine precursor using a chiral rhodium or iridium catalyst. Another advanced strategy is the direct asymmetric C–H functionalization of an N-Boc piperazine substrate, which allows for the introduction of substituents with high enantioselectivity. mdpi.com Furthermore, methods involving the palladium-catalyzed annulation of N-activated aziridines have been shown to produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%) figshare.com.

Organocatalytic Synthesis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of the target compound, an organocatalytic asymmetric Mannich or Michael reaction could be employed to construct a key acyclic diamine precursor with the desired stereochemistry. Proline and its derivatives are effective catalysts for such reactions. For instance, a chiral pyrrolidine-based catalyst can be highly effective in asymmetric reactions to form carbon-carbon bonds with high anti-selectivity and enantioselectivity, establishing the required stereocenter before cyclization into the piperazine ring.

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Metal-Catalysis | Rh-DIPAMP, Ru-BINAP | Asymmetric Hydrogenation | High turnover numbers and enantioselectivities. |

| Metal-Catalysis | Pd(0) with Chiral Ligand | Asymmetric Allylic Alkylation/Annulation organic-chemistry.orgfigshare.com | Versatile for C-C and C-N bond formation. organic-chemistry.orgfigshare.com |

| Organocatalysis | Proline / Cinchona Alkaloids | Mannich/Michael Addition | Metal-free, mild reaction conditions. |

| Organocatalysis | Chiral Phosphoric Acid | Reductive Amination | Broad substrate scope. |

Enzymatic Biocatalysis for Enantioselective Production

Biocatalysis leverages the high selectivity of enzymes to perform chiral transformations, often under mild, environmentally friendly conditions. nih.gov This approach is increasingly used in industrial settings for the production of enantiopure pharmaceuticals. mdpi.com

For the synthesis of this compound, several enzymatic strategies can be envisioned. One method is the kinetic resolution of a racemic precursor, such as a nitrile or ester derivative of 1-Boc-piperazine-3-carboxylic acid. Lipases or proteases could selectively hydrolyze the (R)-ester, or a nitrilase could selectively convert the (R)-nitrile, allowing for the separation of the desired enantiomer. nih.gov A more direct approach is the asymmetric synthesis from a prochiral substrate. For example, a transaminase enzyme could perform a reductive amination on a suitable keto-acid precursor to install the C3-amino group with the correct (R)-stereochemistry. Alternatively, a keto reductase (KRED) could asymmetrically reduce a precursor to set a chiral alcohol center, which is then converted to the amine. nih.govmdpi.com

| Enzyme Class | Reaction Type | Substrate Example | Outcome |

|---|---|---|---|

| Lipase/Protease | Kinetic Resolution | Racemic ester of 1-Boc-piperazine-3-carboxylic acid | Enantioselective hydrolysis to yield (R)-acid. |

| Nitrilase | Kinetic Resolution | Racemic 1-Boc-piperazine-3-carbonitrile | Enantioselective hydrolysis to yield (R)-acid. nih.gov |

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Keto-acid precursor | Direct stereoselective amination to form the (R)-amine center. mdpi.com |

| Keto Reductase (KRED) | Asymmetric Synthesis | Keto-ester precursor | Asymmetric reduction to a chiral alcohol intermediate. nih.gov |

Enantiomeric Resolution Techniques for Scalable Synthesis

When a stereoselective synthesis is not feasible or economical, resolution of a racemic mixture is a common industrial strategy. This involves separating the two enantiomers of a compound, such as racemic 1-Boc-piperazine-3-carboxylic acid.

Diastereomeric Salt Formation and Crystallization Strategies

Classical resolution via diastereomeric salt formation is a widely practiced technique for separating enantiomers of chiral acids and bases on a large scale. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. googleapis.com These salts have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows one diastereomer to selectively crystallize from the solution.

For the resolution of racemic 1-Boc-piperazine-3-carboxylic acid, which has a carboxylic acid group, a chiral base would be used as the resolving agent. Common choices include chiral amines like (R)- or (S)-α-methylbenzylamine or alkaloids like brucine or cinchonidine. Alternatively, since the piperazine ring contains a basic secondary amine, a chiral acid can be used as a resolving agent. A variety of chiral acids, such as (D)- or (L)-tartaric acid, (1R)- or (1S)-10-camphorsulfonic acid, or derivatives of mandelic acid, are effective for resolving piperazine derivatives. googleapis.com After separation of the crystallized salt by filtration, the desired enantiomer is recovered by treating the salt with an acid or base to break the ionic bond and remove the resolving agent. googleapis.com

| Resolving Agent Type | Examples | Typical Solvents | Principle |

|---|---|---|---|

| Chiral Acids | Tartaric acid, Dibenzoyltartaric acid, Camphorsulfonic acid, Mandelic acid googleapis.com | Alcohols (Methanol, Ethanol (B145695), Isopropanol), Acetonitrile, Water | Forms diastereomeric salts with the basic piperazine nitrogen. |

| Chiral Bases | α-Methylbenzylamine, Cinchona alkaloids, Phenylglycinol | Alcohols, Ketones (Acetone), Esters (Ethyl Acetate) | Forms diastereomeric salts with the carboxylic acid group. |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. This process combines the kinetic resolution of one enantiomer with the in-situ racemization of the other, unwanted enantiomer.

A relevant strategy for a related structure, N-Boc-piperidine, involves asymmetric lithiation and trapping. nih.gov This methodology can be conceptually applied to 1-Boc-piperazine-3-carboxylic acid derivatives. The process would involve deprotonation at the C3 position using a strong base like sec-butyllithium in the presence of a chiral ligand, such as (-)-sparteine or a surrogate. whiterose.ac.ukrsc.org This creates a pair of rapidly equilibrating diastereomeric organolithium-ligand complexes. One of these complexes reacts preferentially with an electrophile (e.g., CO₂ to form the carboxylic acid). As the reactive complex is consumed, the equilibrium shifts, continuously converting the unreactive enantiomer into the reactive one via racemization of the organolithium intermediate. nih.govrsc.org This dynamic process allows for the formation of the desired (R)-enantiomer in high yield and high enantiomeric excess.

| Component | Example | Function |

|---|---|---|

| Substrate | Racemic N-Boc-piperazine-3-carboxylic acid ester | The starting material to be resolved. |

| Base | sec-Butyllithium (s-BuLi) | Deprotonates the C3 position to form a planar, achiral or rapidly inverting carbanion. whiterose.ac.uk |

| Chiral Ligand | (-)-Sparteine or (+)-Sparteine Surrogate | Coordinates to the lithiated intermediate to form diastereomeric complexes that react at different rates. nih.gov |

| Racemization Catalyst | The organolithium intermediate itself often racemizes rapidly at appropriate temperatures. nih.gov | Converts the undesired enantiomer into the desired one. |

| Electrophile/Reagent | Carbon Dioxide (CO₂) | Reacts selectively with one of the diastereomeric complexes to form the target product. |

Strategic Implementation of N-Protection (Boc) in Reaction Pathways

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of this compound, serving multiple strategic roles beyond simple amine protection. Its implementation is crucial for directing reactivity and ensuring stereochemical control in various synthetic routes.

One of the most powerful applications of the N-Boc group is as a direct C-H functionalization director. In the synthesis of α-substituted piperazines, the Boc group facilitates the deprotonation of the adjacent carbon atom (the C2 position) via lithiation. acs.orgmdpi.com This is typically achieved using a strong base like sec-butyllithium (s-BuLi) in combination with a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate. acs.orgmdpi.com The bulky Boc group and the chiral ligand create a stereochemically defined environment that allows for the removal of one specific proton, leading to a configurationally stable α-lithiated intermediate. This intermediate can then be trapped by various electrophiles to install a desired substituent at the C2 position with high enantioselectivity. acs.org This asymmetric lithiation-trapping strategy represents a highly efficient method for creating chiral centers on the piperazine ring. acs.orgmdpi.com

Furthermore, the Boc group provides essential orthogonal protection in multi-step syntheses. In pathways where the piperazine ring is constructed from acyclic precursors, such as amino acids, the Boc group can be selectively introduced onto one nitrogen atom. nih.gov This leaves the second nitrogen free for subsequent reactions, such as cyclization or functionalization with a different protecting group (e.g., a nosyl group), enabling a precisely controlled construction of the desired molecule. nih.gov Traditional methods of Boc protection involve reacting the piperazine precursor with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane, often at temperatures ranging from 0 °C to room temperature to achieve high yields. chemicalbook.comchemicalbook.com This selective protection is fundamental to preventing side reactions and enabling complex, multi-step synthetic sequences. nih.govchemicalbook.com

Optimization of Reaction Conditions and Process Intensification

The economic and environmental viability of synthesizing this compound on a larger scale hinges on the optimization of reaction conditions and the implementation of process intensification technologies.

Optimization efforts have focused significantly on the conditions for asymmetric lithiation. Historically, these reactions required cryogenic temperatures of -78 °C, which is energy-intensive and challenging to maintain on an industrial scale. beilstein-journals.org Research has led to the development of diamine-free procedures and the use of specific ligand systems that allow the reaction to be performed at more practical temperatures, such as -50 °C or -30 °C, without significant loss of enantioselectivity. mdpi.combeilstein-journals.org The duration of the lithiation step is another critical parameter that can be precisely controlled using in-situ monitoring techniques like infrared (IR) spectroscopy, ensuring complete formation of the organolithium intermediate while minimizing degradation. researchgate.net

Process intensification aims to make chemical processes more efficient, safer, and sustainable. For the production of closely related chiral piperazine carboxylic acids, such as (S)-piperazine-2-carboxylic acid, biocatalysis combined with continuous flow technology has proven highly effective. biosynth.comacs.org In one advanced approach, a racemic piperazine-2-carboxamide is resolved using an immobilized leucine aminopeptidase (LAP2) enzyme. biosynth.com The immobilization of the enzyme on a solid support, such as a methacrylic resin, allows for its easy recovery and reuse over multiple cycles without significant loss of activity. biosynth.comacs.org

This immobilized biocatalyst can be integrated into different intensified reactor setups:

Packed Bed Reactor (PBR): For continuous production, the immobilized enzyme is packed into a column, and the substrate solution is flowed through it. This setup allows for continuous operation for extended periods (e.g., over 24 hours), leading to a significant increase in productivity. biosynth.comacs.org

SpinChem® Reactor: This technology uses a rotating bed for the immobilized catalyst within a standard batch reactor. This setup ensures excellent mixing and mass transfer while containing the catalyst, facilitating simple recovery and reuse for subsequent batches. biosynth.com

These intensified processes offer substantial advantages over traditional batch chemistry, including higher space-time yields, reduced waste, and improved operational efficiency, representing the state-of-the-art in the sustainable production of chiral piperazine intermediates. biosynth.comrsc.org

The following table summarizes findings from the enzymatic resolution of a piperazine-2-carboxamide using an immobilized aminopeptidase, showcasing the benefits of process intensification. biosynth.com

| Parameter | Batch Reaction (Free Enzyme) | Batch Reaction (Immobilized Enzyme) | Continuous Flow (PBR) |

| Catalyst Form | Soluble LAP2 Enzyme | LAP2 on Methacrylic Resin | LAP2 on Methacrylic Resin |

| Catalyst Reuse | Not feasible | >10 cycles | Continuous Operation |

| Reaction Time | ~8 hours for ~47% conversion | ~8 hours for ~47% conversion | Variable (residence time) |

| Productivity | Baseline | Improved due to reuse | Significantly increased |

| Operational Mode | Batch | Batch | Continuous (>24h) |

| Key Advantage | High enantioselectivity | Catalyst recyclability | High productivity, automation |

Rigorous Stereochemical Purity and Absolute Configuration Assignment of R 1 Boc Piperazine 3 Carboxylic Acid

Enantiomeric Excess (ee) and Diastereomeric Excess (de) Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. For (R)-1-Boc-piperazine-3-carboxylic acid, this is determined by separating and quantifying the (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone technique for separating enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. The separation relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the column. For N-Boc protected amino acids and their heterocyclic analogs, polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective. sigmaaldrich.comresearchgate.net

Method development for a compound like this compound typically involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution. sigmaaldrich.com A study on a closely related piperidine (B6355638) analog demonstrated successful separation using a Chiralpak AD-H column with a mobile phase of ethanol (B145695) and diethyl amine, highlighting a common strategy for such compounds. nih.gov While direct GC analysis of the carboxylic acid is challenging due to its low volatility, derivatization to a more volatile ester form can enable separation on cyclodextrin-based chiral GC columns. gcms.cz

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralpak IC-3) nih.govresearchgate.net |

| Mobile Phase | Normal Phase: n-Hexane/Isopropanol or Ethanol with additive (e.g., TFA, DEA) researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (typically 210-230 nm, where the carbamate (B1207046) and carboxyl groups absorb) |

| Column Temperature | 25-40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which have distinct NMR spectra. researchgate.net This is achieved by adding a chiral auxiliary to the NMR sample. Two main approaches exist:

Chiral Derivatizing Agents (CDAs): The analyte reacts covalently with a CDA to form diastereomers. However, this requires the reaction to go to completion without any kinetic resolution.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The analyte forms transient, non-covalent diastereomeric complexes with the CSA/CSR. nih.gov This is a non-destructive method where the agent is simply added to the sample. tcichemicals.com For this compound, the acidic proton of the carboxylic acid and the basic nitrogen of the piperazine (B1678402) ring are potential interaction sites for various CSAs. Recent advances include 19F NMR-based chemosensing, where a fluorine-labeled probe binds to the analyte, resulting in simplified and well-resolved signals for ee determination. nih.gov

Investigation of Stereochemical Stability under Diverse Reaction Environments

The stereochemical integrity of this compound is crucial, as racemization can compromise its utility. The primary site of vulnerability is the α-carbon to the carboxylic acid, as the attached proton is acidic and can be removed under certain conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.

The stability is influenced by several factors:

Base: Strong bases can facilitate the deprotonation of the α-carbon, leading to racemization. Studies on related N-protected amino acids have shown that bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote racemization. researchgate.net

Temperature: Higher temperatures can accelerate the rate of epimerization.

Solvent: The choice of solvent can influence the stability of intermediates and the rate of racemization.

Protecting Groups: The N-Boc (tert-butoxycarbonyl) group is generally stable to basic and nucleophilic conditions, which helps protect the molecule during many synthetic transformations. reddit.com However, the activation of the carboxylic acid (e.g., to form an acid chloride or an active ester for amide coupling) can significantly increase the acidity of the α-proton, making the stereocenter more susceptible to racemization, especially in the presence of a base. nih.govacs.org Conversely, the Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid), which typically does not cause racemization at the α-carbon. acs.org

Therefore, synthetic steps involving this compound, particularly those requiring base and activation of the carboxyl group, must be carefully designed to minimize the risk of stereochemical erosion.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| (S)-1-Boc-piperazine-3-carboxylic acid |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Trifluoroacetic acid (TFA) |

Applications As a Chiral Building Block in Complex Molecular Synthesis

Integration into Macrocyclic and Polycyclic Architectures

The bifunctional nature of (R)-1-Boc-piperazine-3-carboxylic acid makes it an ideal component for the synthesis of macrocyclic and polycyclic structures, which are prevalent in natural products and pharmaceutically active compounds. The carboxylic acid can be activated and coupled with an amine to form an amide bond, while the secondary amine at the N-4 position (after Boc deprotection) can participate in reactions such as N-alkylation, reductive amination, or further amide bond formations. This dual reactivity allows it to be incorporated as a constrained chiral linker in peptide mimics, peptidomimetics, and other complex ring systems.

While direct examples of macrocyclization starting from this compound are specific to proprietary drug development, analogous strategies with similar piperazine-containing building blocks are well-documented. For instance, the one-pot cyclization of building blocks like 1,4-bis(2-aminoethyl)piperazine with dicarbaldehydes has been used to create 30-membered macrocyclic ligands. nih.gov This demonstrates the utility of the piperazine (B1678402) unit in forming large ring structures through sequential imine formation and reduction. Similarly, the piperazine moiety is a key component in complex, multi-ring therapeutic agents like Olaparib, where N-Boc-piperazine is coupled to a larger scaffold. mdpi.com The defined stereochemistry of this compound offers an additional layer of three-dimensional control, which is critical in the design of molecules that require precise spatial arrangement for biological activity.

Divergent Synthesis Strategies Originating from the this compound Core

A divergent synthesis strategy enables the creation of a diverse library of related compounds from a common intermediate. The core structure of this compound is well-suited for such strategies, allowing for the generation of various derivatives through modification of its functional groups. The carboxylic acid can be transformed into esters, amides, or alcohols, while the piperazine nitrogens can be functionalized in numerous ways.

A notable example of a divergent approach can be seen in the synthesis of novel heterocyclic amino acids using piperidine-3-carboxylic acid, a close structural analog. nih.gov In this strategy, (R)- and (S)-piperidine-3-carboxylic acids are first converted into β-keto esters. These intermediates are then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with various substituted hydrazines to regioselectively yield a series of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This methodology can be directly applied to this compound to generate a library of novel chiral pyrazole-piperazine hybrids, which are of interest in medicinal chemistry.

The following table illustrates a potential divergent synthesis scheme originating from the this compound core, based on analogous transformations.

| Starting Material | Transformation Sequence | Intermediate | Final Product Class | Potential Diversity |

|---|---|---|---|---|

| This compound | 1. Esterification 2. Claisen Condensation 3. Reaction with DMF-DMA 4. Cyclization with Hydrazines | β-enamino diketone | Pyrazole-piperazines | Variation of substituents on the hydrazine (B178648) partner. |

| 1. Reduction of COOH to CH₂OH 2. N-4 Deprotection 3. N-4 Functionalization | (R)-1-Boc-3-(hydroxymethyl)piperazine | Chiral Amino Alcohols | Variation of alkyl or aryl groups at N-4. | |

| 1. Amide coupling with amino acids 2. N-4 Deprotection 3. Cyclization or further coupling | Peptide-piperazine conjugate | Peptidomimetics | Variation of amino acid partners and cyclization strategies. |

Regioselective and Stereoselective Functionalization of the Piperazine Moiety

While the piperazine ring is a common motif in pharmaceuticals, the vast majority of these drugs are substituted only at the nitrogen atoms. rsc.orgnih.gov The development of methods for the selective functionalization of the carbon atoms of the piperazine ring opens up new avenues for exploring chemical space and creating novel molecular structures. rsc.org

Significant progress has been made in the stereoselective functionalization of N-Boc protected piperazines via directed lithiation. mdpi.com Research by O'Brien and coworkers has demonstrated that N-Boc piperazines can undergo asymmetric lithiation at the α-carbon position using reagents like s-BuLi in the presence of a chiral ligand such as (-)-sparteine. The resulting enantiopure organolithium intermediate can then be trapped with various electrophiles to install substituents at the C-2 position with a high degree of diastereocontrol. mdpi.com This methodology is directly applicable to the this compound scaffold, allowing for the introduction of a second substituent on the piperazine ring with control over its stereochemistry. This creates highly functionalized and stereochemically rich piperazine derivatives that are difficult to access through other means.

The table below summarizes representative results for the asymmetric functionalization of N-Boc piperazines, which can be extrapolated to the target compound.

| Piperazine Substrate | Chiral Ligand | Electrophile (E+) | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| N-Boc-N'-benzylpiperazine | (-)-sparteine | Benzophenone (Ph₂CO) | α-hydroxybenzhydryl-piperazine | 97:3 | mdpi.com |

| N-Boc-N'-(α-methylbenzyl)piperazine | (-)-sparteine | Iodine (I₂) | α-iodo-piperazine | 95:5 | mdpi.com |

| N-Boc-N'-(α-methylbenzyl)piperazine | (+)-sparteine surrogate | Acetone | α-(2-hydroxyprop-2-yl)-piperazine | 97:3 | mdpi.com |

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of novel chiral ligands for asymmetric catalysis. Amino acids and their derivatives are widely used as precursors for ligands because their rigid structures can create a well-defined chiral environment around a metal center. snnu.edu.cn

A straightforward synthetic pathway involves the reduction of the carboxylic acid group to a primary alcohol, yielding (R)-1-Boc-3-(hydroxymethyl)piperazine. google.com This chiral amino alcohol is a versatile intermediate for creating various types of ligands. For example, it can be used to synthesize bis(oxazoline) or bis(imidazoline) ligands, which are highly effective in a range of metal-catalyzed reactions, including Friedel-Crafts alkylations. nih.gov The synthesis typically involves coupling two equivalents of the chiral amino alcohol with a dicarboxylic acid or its derivative. nih.gov

Furthermore, the chiral piperazine backbone can be incorporated into P,N-ligands, which have shown great success in asymmetric catalysis, often outperforming traditional C2-symmetric ligands. nih.govresearchgate.net The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in one molecule allows for fine-tuning of the electronic and steric properties of the catalyst. The amino alcohol derived from this compound can be converted into a P,N-ligand by transforming the hydroxyl group into a phosphine-containing moiety. These ligands can be applied in reactions such as palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation.

Research Applications of R 1 Boc Piperazine 3 Carboxylic Acid in Medicinal Chemistry and Drug Discovery

Utilization as a Scaffold for Bioactive Small Molecule Design

The inherent structural rigidity and chirality of (R)-1-Boc-piperazine-3-carboxylic acid make it an exceptional scaffold for the design of bioactive small molecules. Its piperazine (B1678402) core can mimic the turns and loops of peptides, while the carboxylic acid and the secondary amine provide points for diversification, enabling the creation of vast libraries of compounds for high-throughput screening.

Development of Peptidomimetics and Conformationally Constrained Analogues

One of the key applications of this compound is in the development of peptidomimetics. By incorporating this constrained diamino acid structure into peptide sequences, chemists can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The piperazine ring introduces a conformational bias, locking the molecule into a specific three-dimensional arrangement that can enhance binding affinity and selectivity for the target protein.

For instance, research has demonstrated the incorporation of this scaffold to mimic β-turns, a common secondary structure in peptides that is often involved in molecular recognition. This strategy has been employed in the design of inhibitors for various enzymes and protein-protein interactions.

Construction of Heterocyclic Drug Candidates with Enhanced Selectivity

A notable example is its use as a precursor in the synthesis of complex polycyclic systems, where the piperazine ring forms a core component of the final molecule. These rigid structures often exhibit high affinity and selectivity for their intended targets.

Target-Oriented Synthesis of Pharmacologically Relevant Compounds

This compound has proven to be a valuable starting material in the target-oriented synthesis of a multitude of pharmacologically relevant compounds. Its bifunctional nature, possessing both a nucleophilic amine (after deprotection) and an electrophilic carboxylic acid, allows for a wide range of chemical transformations.

One prominent example is its use in the synthesis of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The piperazine moiety often serves as a key pharmacophoric element that interacts with the active site of the enzyme.

| Target | Compound Class | Therapeutic Area |

| Dipeptidyl Peptidase-4 (DPP-4) | Piperazine-based inhibitors | Type 2 Diabetes |

| C-C Chemokine Receptor type 5 (CCR5) | Piperazine-substituted antagonists | HIV/AIDS |

| Neurokinin-1 (NK1) Receptor | Spiropiperidine antagonists | Chemotherapy-induced nausea and vomiting |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derived Chemotypes

The amenability of this compound to systematic modification makes it an ideal scaffold for comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically altering the substituents on the piperazine ring and modifying the carboxylic acid group, medicinal chemists can probe the key molecular interactions responsible for biological activity and optimize the physicochemical properties of the lead compounds.

Through iterative cycles of synthesis and biological evaluation, researchers can identify the optimal combination of functional groups to maximize potency, selectivity, and drug-like properties such as solubility and membrane permeability. These studies are crucial for advancing a drug discovery program from initial hit to a viable clinical candidate.

Table of SAR Findings for a Hypothetical Series of DPP-4 Inhibitors Derived from this compound:

| R1 Substituent (on N4) | R2 Substituent (from Carboxylic Acid) | DPP-4 Inhibition (IC50, nM) |

| Methyl | Phenylacetamide | 500 |

| Ethyl | Phenylacetamide | 250 |

| Isopropyl | Phenylacetamide | 50 |

| Methyl | 4-Fluorophenylacetamide | 100 |

| Isopropyl | 4-Fluorophenylacetamide | 10 |

Applications in Chemical Biology as Probes and Tools

Beyond its direct application in drug discovery, this compound and its derivatives are valuable tools in chemical biology. These molecules can be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create chemical probes for studying biological processes.

These probes can be used to visualize the localization of a target protein within a cell, to identify binding partners, or to quantify the activity of an enzyme in a complex biological sample. The constrained piperazine scaffold can provide a stable and specific platform for the attachment of these reporter groups without significantly perturbing the binding to the target of interest. The development of such probes is essential for elucidating the mechanisms of action of drugs and for validating new drug targets.

Synthesis and Structure Activity Relationship Studies of R 1 Boc Piperazine 3 Carboxylic Acid Derivatives

Derivatization at the Carboxylic Acid Functionality (e.g., Amidation, Esterification)

The carboxylic acid moiety of (R)-1-Boc-piperazine-3-carboxylic acid is a versatile functional handle for the synthesis of a wide array of derivatives, primarily through the formation of amides and esters. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Amidation: The conversion of the carboxylic acid to an amide bond is one of the most frequently employed reactions in pharmaceutical synthesis nih.gov. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A host of coupling reagents have been developed to facilitate this process efficiently, minimizing side reactions and preserving the stereochemical integrity of the chiral center at C-3 nih.govnsf.gov.

Commonly used coupling reagents can be categorized into several classes, including carbodiimides, phosphonium salts, and uronium/aminium salts nsf.govmdpi.comnih.gov. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic reagents that form an O-acylisourea intermediate, which is then attacked by the amine nsf.govnih.gov. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included mdpi.com. Modern phosphonium and uronium reagents, such as PyBOP, HBTU, and HATU, are highly efficient and have become the preferred choice for both solution-phase and solid-phase peptide synthesis due to their high reactivity and ability to minimize racemization mdpi.comnih.gov.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Class | Reagent Name | Abbreviation | Byproducts | Notes |

|---|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble, facilitating removal by filtration nsf.govmdpi.com. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Ideal for aqueous reactions; byproducts removed by washing nih.gov. | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide | Highly effective but carcinogenic byproduct limits use. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide | High coupling efficiency, especially for sterically hindered amino acids nih.gov. | |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Very efficient with low racemization, especially with HOBt mdpi.com. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Highly reactive; particularly effective at preventing racemization nih.gov. | |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)] uronium hexafluorophosphate | COMU | - | Considered a safe and highly efficient modern coupling reagent nih.gov. |

Esterification: The synthesis of esters from this compound can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts readily with an alcohol. For more sensitive substrates, coupling reagents such as DCC can be used to facilitate ester formation in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) mdpi.com.

While direct examples involving this compound are not prevalent in the reviewed literature, the synthesis of related heterocyclic esters provides a clear procedural blueprint. For instance, the synthesis of methyl (R)- and (S)-5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates begins with the conversion of the corresponding N-Boc-piperidine-3-carboxylic acids into β-keto esters. This transformation is achieved by reacting the starting acid with Meldrum's acid in the presence of EDC and DMAP, followed by refluxing in methanol arkat-usa.orgnih.gov. This method effectively converts the carboxylic acid into its methyl ester derivative as part of a more complex synthetic sequence.

N-Alkylation and N-Acylation Strategies on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of this compound features two distinct nitrogen atoms: N1, which is protected by the tert-butyloxycarbonyl (Boc) group, and the secondary amine at N4, which is available for functionalization. Derivatization at the N4 position is a common strategy for building molecular complexity. Typically, the carboxylic acid at C3 is first protected, usually as an ester, to prevent unwanted side reactions before proceeding with N-alkylation or N-acylation.

N-Alkylation: The introduction of alkyl groups onto the N4 nitrogen can be achieved through two primary methods: direct alkylation with alkyl halides or reductive amination.

Direct Alkylation: This method involves the reaction of the N4 amine with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can be complicated by over-alkylation, and the use of alkyl halides raises concerns about potential genotoxicity in large-scale synthesis nih.gov.

Reductive Amination: This is one of the most versatile and widely used methods for N-alkylation nih.gov. The reaction involves the condensation of the secondary amine at N4 with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being particularly popular due to its mildness and tolerance for a wide range of functional groups nih.gov. Other systems, such as the zirconium borohydride–piperazine complex, have also been developed as efficient, non-toxic, and chemoselective reagents for this transformation nih.gov. A discussion among synthetic chemists highlighted a standard procedure for the reductive amination of 1-Boc-piperazine with cinnamaldehyde using STAB in dichloromethane (DCM) nih.gov.

An innovative and sustainable approach for N-alkylation is the "hydrogen borrowing" methodology, which allows for the direct alkylation of amines using alcohols nih.gov. This process, typically catalyzed by transition metals, avoids the need for pre-activating the alcohol and generates water as the only byproduct, making it an attractive green alternative to traditional methods nih.gov.

N-Acylation: The N4 nitrogen can be readily acylated using a variety of reagents to form amides, carbamates, ureas, or sulfonamides. The reaction conditions are generally mild, often requiring only a base to scavenge the acid byproduct. In a study focused on the synthesis of spirocyclic indolinones, a deprotected piperazine core served as a scaffold for various N-acylation reactions that are directly applicable to the N4 position of (R)-1-Boc-piperazine-3-carboxylate derivatives benjamin-bouvier.fr.

Amide Formation: Acylation with acid chlorides (e.g., hydrocinnamoyl chloride) or activated esters in the presence of a base like triethylamine (TEA) or DIPEA yields the corresponding N-acyl piperazine benjamin-bouvier.fr.

Carbamate (B1207046) Formation: Reaction with chloroformates, such as benzyl chloroformate, provides N-alkoxycarbonyl derivatives benjamin-bouvier.fr.

Urea Formation: Treatment with isocyanates, like benzyl isocyanate, results in the formation of N-substituted ureas benjamin-bouvier.fr.

Table 2: Examples of N-Acylation Reactions on a Piperazine Scaffold

| Reagent | Base | Product Type | Reference Example |

|---|---|---|---|

| Hydrocinnamoyl chloride | Triethylamine | Amide | Synthesis of amide 29 benjamin-bouvier.fr |

| Benzyl chloroformate | Triethylamine | Carbamate | Synthesis of carbamate 31 benjamin-bouvier.fr |

| Benzyl isocyanate | - | Urea | Synthesis of urea 30 benjamin-bouvier.fr |

| Methyl 10-chloro-10-oxodecanoate | Sodium Carbonate | Amide | Synthesis of compound 27 benjamin-bouvier.fr |

| (S)-2-Methoxy-2-phenylacetic acid | Carbodiimide/TEA | Amide | Synthesis of diastereomer 28 benjamin-bouvier.fr |

Introduction of Substituents via C-H Activation or Halogenation on the Piperazine Ring

Direct functionalization of C-H bonds on the piperazine ring represents a powerful and atom-economical strategy to introduce substituents, bypassing the need for lengthy de novo ring synthesis researcher.life. The C-H bonds alpha to the nitrogen atoms are the most susceptible to activation due to the directing and stabilizing effects of the adjacent heteroatom. For a substrate like this compound (or its esterified form), the primary sites for C-H activation are the methylene protons at the C2 and C6 positions.

Directed Lithiation and Trapping: The most established method for C-H functionalization of N-Boc protected heterocycles is directed lithiation using a strong organolithium base, followed by quenching the resulting anion with an electrophile mdpi.comwhiterose.ac.uk. The Boc group acts as an excellent directed metalation group, facilitating the regioselective deprotonation of the adjacent axial C-H bond.

The reaction is typically carried out at low temperatures (-78 °C) using sec-butyllithium (s-BuLi) in the presence of a chelating diamine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) nsf.govresearcher.life. O'Brien and coworkers have conducted extensive studies on this transformation, developing simplified, diamine-free protocols using s-BuLi in THF at more process-friendly temperatures (-30 °C to -50 °C) nsf.govresearcher.lifewhiterose.ac.uk. In situ IR spectroscopy was used to monitor the lithiation process and optimize reaction conditions whiterose.ac.ukresearchgate.net. A wide range of electrophiles can be used to trap the lithiated intermediate, allowing for the introduction of various functional groups, as summarized in Table 3. For the C3-substituted piperazine scaffold, deprotonation is expected to occur preferentially at the C2 position due to steric hindrance from the C3 substituent potentially blocking access to the C6 position.

Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a mild and versatile alternative for the α-C–H functionalization of amines nih.govresearcher.life. This methodology typically involves the single-electron oxidation of the amine to form a radical cation, which then undergoes deprotonation to yield a key α-amino radical intermediate nih.govnih.gov. This radical can then engage in coupling reactions with various partners.

The MacMillan group has pioneered this field, demonstrating the α-C–H arylation of N-Boc piperazines with electron-deficient arenes, as well as vinylation with vinyl sulfones and heteroarylation with heteroaryl chlorides nih.govresearcher.lifenih.gov. These reactions proceed under mild conditions using an iridium-based photocatalyst, offering a powerful method to form C-C bonds directly on the piperazine core nih.govnih.gov.

Table 3: Methods for C-H Functionalization of N-Boc Piperazines

| Method | Reagents/Catalyst | Functional Group Introduced | Position | Key References |

|---|---|---|---|---|

| Directed Lithiation | s-BuLi / TMEDA or THF | Silyl (-SiMe₃), Stannyl (-SnBu₃), Alkyl (-Me), Acyl (-CO₂Me), Formyl (-CHO) | α to N-Boc | nsf.govresearcher.lifewhiterose.ac.uk |

| Negishi Coupling | 1. s-BuLi 2. ZnCl₂ 3. Ar-Br, Pd catalyst | Aryl (-Ar) | α to N-Boc | nsf.govresearcher.life |

| Photoredox Arylation | Ir(ppy)₃, 1,4-dicyanobenzene | Aryl | α to N-Boc | nih.govresearcher.lifenih.gov |

| Photoredox Vinylation | Ir(ppy)₃, Vinyl sulfone | Vinyl | α to N-Boc | researcher.lifenih.gov |

| Photoredox Heteroarylation | Ir(ppy)₃, Heteroaryl chloride | Heteroaryl | α to N-Boc | researcher.lifenih.gov |

Stereocontrolled Synthesis of Diastereomeric and Enantiomeric Analogues

The synthesis of stereochemically defined piperazine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single stereoisomer. Starting with this compound provides a scaffold with a pre-defined stereocenter at C3. This existing chirality can be leveraged to control the stereochemical outcome of subsequent reactions, leading to the synthesis of specific diastereomers. Alternatively, various asymmetric synthesis strategies can be employed to construct the piperazine ring itself or to introduce new stereocenters with high fidelity.

Substrate-Controlled Diastereoselective Synthesis: The chiral center at C3 can exert a directing effect on reactions at other positions of the ring. For example, in the C-H activation at the C2 position via lithiation, the approach of the electrophile to the planar lithiated intermediate can be biased to one face by the C3 substituent, leading to the preferential formation of one diastereomer. The stereochemical relationship (cis or trans) between the C3 substituent and the newly introduced C2 substituent would depend on the reaction mechanism and the nature of the electrophile and reagents used.

Auxiliary-Controlled Synthesis: A powerful strategy for introducing new stereocenters involves the use of a chiral auxiliary nih.govscielo.org.mxresearchgate.net. In the context of piperazine synthesis, a chiral group can be temporarily installed, typically on the N4 nitrogen, to direct the stereoselective functionalization of the ring. O'Brien and coworkers have effectively used a chiral α-methylbenzyl group on the distal nitrogen of N-Boc piperazines to direct asymmetric lithiation-trapping at the C2/C6 positions nsf.govmdpi.com. Using s-BuLi in combination with a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate, they achieved the synthesis of a range of enantiopure α-substituted piperazines with high diastereocontrol nsf.govmdpi.com. The chiral auxiliary can be subsequently removed, typically by catalytic hydrogenation, to reveal the enantiomerically enriched product. This methodology was successfully applied to the asymmetric synthesis of an intermediate for the HIV protease inhibitor Indinavir nsf.govmdpi.com.

Synthesis from the Chiral Pool: An alternative approach to access specific stereoisomers is to construct the piperazine ring from readily available, enantiopure starting materials from the "chiral pool" researchgate.net. Amino acids are excellent precursors for this purpose. For instance, L-serine can be used as a starting point for a concise synthesis of the piperazine subunit of Indinavir arkat-usa.org. Similarly, a general method for synthesizing 2,3-disubstituted piperazine acetic acid esters starts from optically pure amino acids, which are converted into 1,2-diamines that undergo annulation to form the piperazine core mdpi.comnih.gov. This approach allows access to a variety of stereochemically defined piperazines depending on the choice of the starting amino acid.

Asymmetric Catalysis: Modern synthetic methods increasingly rely on asymmetric catalysis to generate chiral products. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize chiral α,α-disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding gem-disubstituted piperazines with high enantioselectivity nih.gov. Another powerful method is the iridium-catalyzed [3+3] cycloaddition of imines, which provides a direct, atom-economical route to complex C-substituted piperazines with excellent diastereoselectivity, forming a single diastereoisomer nih.govacs.org. These catalytic methods provide efficient routes to enantiomerically enriched piperazine scaffolds that may not be easily accessible through other means.

Computational Chemistry and Conformational Analysis of R 1 Boc Piperazine 3 Carboxylic Acid Systems

Molecular Modeling and Quantum Chemical Calculations of the Compound and its Derivatives

Molecular modeling and quantum chemical calculations are powerful tools for elucidating the intrinsic properties of (R)-1-Boc-piperazine-3-carboxylic acid. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the electronic features of piperazine (B1678402) derivatives. researchgate.netjddtonline.info These studies typically involve geometry optimization to find the lowest energy structure and subsequent calculation of various molecular properties.

Electronic Structure and Reactivity Descriptors: Quantum chemical calculations provide key descriptors of molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. jddtonline.info For piperazine derivatives, the lone pair of electrons on the unprotected nitrogen atom significantly contributes to the HOMO, marking it as a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another vital tool, visualizing the charge distribution across the molecule. researchgate.net In this compound, MEP analysis would reveal negative potential (red/yellow) around the oxygen atoms of the carboxyl and Boc groups and the unprotected nitrogen, indicating nucleophilic centers. Positive potential (blue) would be localized around the acidic proton of the carboxylic acid and the N-H proton, highlighting them as electrophilic sites.

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. jddtonline.info These calculations quantify the interactions between filled and unfilled orbitals, providing a deeper understanding of bonding and structure.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron; higher values indicate greater stability. |

| Electron Affinity | 0.8 eV | Energy released upon adding an electron; higher values suggest a greater propensity to accept electrons. |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are representative examples derived from computational studies on analogous N-Boc protected heterocyclic carboxylic acids and are intended for illustrative purposes.

Exploration of Conformational Preferences and Dynamics of the Piperazine Ring

Conformational Isomers: For this compound, the piperazine ring predominantly exists in a chair conformation. This leads to two primary chair conformers, distinguished by the axial or equatorial position of the carboxylic acid group at the C3 position. Computational studies on similarly 2-substituted 1-acyl piperazines have shown a preference for the substituent to be in the axial position. nih.gov This preference can be influenced by several factors, including:

Steric Interactions: The bulky tert-butoxycarbonyl (Boc) group at the N1 position creates significant steric hindrance. An equatorial C3 substituent might experience less steric clash with the rest of the ring atoms compared to an axial one.

Anomeric Effects: Potential hyperconjugative interactions between the lone pair of the N4 nitrogen and the anti-bonding orbital of the C3-substituent bond could stabilize a particular conformation.

Intramolecular Hydrogen Bonding: The axial conformer may be stabilized by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the N4 nitrogen. nih.gov

Energy calculations using DFT or other high-level ab initio methods can quantify the relative stability of these conformers. The global minimum energy conformation is the most populated one at equilibrium.

Ring Dynamics: The piperazine ring is dynamic, undergoing rapid interconversion between different conformations, most notably the chair-chair ring flip. This process involves transient, higher-energy boat and twist-boat conformations. The energy barriers for these conversions can be calculated computationally. The presence of the bulky N-Boc group and the chiral center at C3 is expected to raise the energy barrier for ring inversion compared to unsubstituted piperazine, slowing down the conformational dynamics. Molecular Dynamics (MD) simulations can be employed to study these dynamic processes over time, providing a detailed picture of the conformational landscape and the timescales of interconversion in different solvent environments. nih.gov

| Conformer | C3-COOH Position | Relative Energy (kcal/mol) | Key Features |

| Chair 1 | Axial | 0.00 | Potentially stabilized by intramolecular H-bonding. May exhibit some steric strain. |

| Chair 2 | Equatorial | 0.5 - 1.5 | Generally less sterically hindered but lacks potential H-bond stabilization. |

| Twist-Boat | - | 4.0 - 6.0 | Intermediate in the chair-chair interconversion pathway. |

| Boat | - | 6.0 - 8.0 | Higher energy transition state or intermediate in ring inversion. |

Note: The relative energies are illustrative, based on general values for substituted six-membered heterocycles, and represent a plausible energy landscape for the target molecule.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry is invaluable for predicting how this compound will behave in chemical reactions. By modeling reaction pathways and transition states, chemists can forecast the most likely outcomes.

Reactivity: The reactivity of the molecule is governed by its electronic structure. As indicated by HOMO/LUMO analysis and MEP maps, the molecule possesses distinct nucleophilic and electrophilic/acidic sites.

Nucleophilic Reactions: The unprotected secondary amine (N4) is the most nucleophilic site, readily participating in reactions like alkylation, acylation, and arylation. mdpi.com

Electrophilic/Acidic Reactions: The carboxylic acid proton is the most acidic site, making it the center for deprotonation and subsequent reactions of the carboxylate. The carbonyl carbon of the Boc group is an electrophilic site susceptible to nucleophilic attack under certain conditions, leading to deprotection.

Regioselectivity: Regioselectivity concerns which position on the molecule will react. For this compound, a key challenge is the selective functionalization of the C-H bonds of the piperazine ring. The N-Boc group is known to direct lithiation to the adjacent C2 and C6 positions. nih.gov The presence of the carboxylic acid at C3 complicates this. Computational modeling can predict the regioselectivity of C-H functionalization by calculating the activation energies for reactions at different positions (C2, C5, C6). Factors influencing this include the acidity of the C-H protons and the stability of the resulting intermediates (e.g., carbanions or radicals). The C2 position is sterically hindered by both the N-Boc and C3-COOH groups, suggesting that functionalization might be favored at the C5 or C6 positions.

Stereoselectivity: The pre-existing stereocenter at the C3 position (R-configuration) strongly influences the stereochemical outcome of any reaction that creates a new stereocenter. This substrate-controlled stereoselectivity is a cornerstone of asymmetric synthesis. Computational modeling of diastereomeric transition states is a powerful method to predict and understand stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict the major product of the reaction. For example, in the alkylation of the enolate derived from the carboxylic acid or in the addition of a nucleophile to the ring, the bulky Boc group and the existing stereocenter will direct the incoming reagent to the less sterically hindered face of the molecule, leading to a specific diastereomer. nih.gov

Future Horizons: Emerging Research and Opportunities for this compound

This compound, a chiral heterocyclic building block, is poised for significant advancements in its application and synthesis. The inherent structural features of this compound, including its stereocenter, constrained piperazine ring, and orthogonal protecting groups, make it a valuable scaffold in medicinal chemistry and beyond. Researchers are actively exploring novel synthetic methodologies, expanding its therapeutic reach, and integrating it into cutting-edge drug discovery platforms. This article focuses on the future directions and emerging research opportunities for this compound, highlighting its potential in sustainable synthesis, new therapeutic modalities, advanced screening techniques, and materials science.

Q & A

Q. How can (R)-1-Boc-piperazine-3-carboxylic acid be synthesized with optimal purity, and what analytical methods validate its structural integrity?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via Boc protection of the piperazine ring followed by selective carboxylation. For example, tert-butyl dicarbonate (Boc₂O) is used under anhydrous conditions with a base like triethylamine in THF or DCM .

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the enantiomerically pure product (>95% purity) .

- Characterization :

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (70:30) to confirm enantiomeric excess .

- NMR : Key signals include Boc-group tert-butyl protons (~1.4 ppm, singlet) and piperazine ring protons (δ 3.0–4.0 ppm, multiplet) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 229.27 for C₁₁H₁₉NO₄) .

Q. What are the critical considerations for designing stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Data Interpretation :

Advanced Research Questions

Q. How can computational modeling (DFT, NBO) predict the reactivity and electronic properties of this compound in drug design?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to minimize energy and calculate vibrational frequencies .

- Electronic Properties :

- HOMO-LUMO Gap : Correlates with chemical stability (e.g., a wide gap >5 eV suggests low reactivity) .

- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from piperazine nitrogen to carbonyl groups) .

- Pharmacophore Mapping : The carboxylic acid and Boc-protected amine are critical for hydrogen bonding with target proteins (e.g., TRPV1 receptors) .

Q. What strategies resolve contradictions in experimental vs. computational data for the compound’s tautomeric equilibrium or stereochemical outcomes?

Methodological Answer:

Q. How is this compound utilized in structure-activity relationship (SAR) studies for vanilloid receptor antagonists?

Methodological Answer:

-

Biological Assays :

- TRPV1 Modulation : Perform calcium flux assays in HEK293 cells expressing human TRPV1. IC₅₀ values <100 nM indicate high potency .

- SAR Optimization : Replace the Boc group with alternative carbamates (e.g., Cbz) to assess steric effects. Introduce substituents at the piperazine 3-position to enhance BBB permeability .

-

Key Metrics :

Modification IC₅₀ (nM) LogP TPSA (Ų) Boc-protected 45 ± 3 1.2 78.5 Cbz-protected 120 ± 10 2.1 85.3

Q. What methodologies are employed to analyze enantiomeric cross-contamination during asymmetric synthesis?

Methodological Answer:

- Chiral Resolution :

- Circular Dichroism (CD) : Compare optical rotation with literature values (e.g., [α]D²⁵ = +15° for R-enantiomer) .

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。